1-{[2-(1,3-Benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}-4-benzylpiperazine
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Overview
Description
2-(1,3-BENZODIOXOL-5-YL)-4-[(4-BENZYLPIPERAZINO)METHYL]-1,3-THIAZOLE is a complex organic compound that features a benzodioxole group, a benzylpiperazine moiety, and a thiazole ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-BENZODIOXOL-5-YL)-4-[(4-BENZYLPIPERAZINO)METHYL]-1,3-THIAZOLE typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzodioxole Group: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Synthesis of the Thiazole Ring: Thiazole rings are often synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Attachment of the Benzylpiperazine Moiety: This step might involve nucleophilic substitution reactions where the benzylpiperazine is introduced to the thiazole ring.
Industrial Production Methods
Industrial production methods would likely scale up the laboratory synthesis routes, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the benzodioxole group.
Reduction: Reduction reactions could target the thiazole ring or the benzylpiperazine moiety.
Substitution: Nucleophilic or electrophilic substitution reactions could modify the benzodioxole or thiazole rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce dihydro derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound might be used as a building block for more complex molecules or as a ligand in coordination chemistry.
Biology
Biologically, compounds with similar structures have been studied for their potential as enzyme inhibitors or receptor modulators.
Medicine
In medicinal chemistry, such compounds could be investigated for their potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry
Industrially, the compound might find applications in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For instance, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. Molecular targets could include enzymes, receptors, or ion channels, and pathways involved might include signal transduction or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-Benzodioxol-5-yl)-4-(piperazin-1-ylmethyl)-1,3-thiazole
- 2-(1,3-Benzodioxol-5-yl)-4-(4-methylpiperazin-1-ylmethyl)-1,3-thiazole
Uniqueness
The uniqueness of 2-(1,3-BENZODIOXOL-5-YL)-4-[(4-BENZYLPIPERAZINO)METHYL]-1,3-THIAZOLE might lie in its specific substitution pattern, which could confer unique biological activities or chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C22H23N3O2S |
---|---|
Molecular Weight |
393.5 g/mol |
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-4-[(4-benzylpiperazin-1-yl)methyl]-1,3-thiazole |
InChI |
InChI=1S/C22H23N3O2S/c1-2-4-17(5-3-1)13-24-8-10-25(11-9-24)14-19-15-28-22(23-19)18-6-7-20-21(12-18)27-16-26-20/h1-7,12,15H,8-11,13-14,16H2 |
InChI Key |
NBTXQISGEPGYEY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)CC3=CSC(=N3)C4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
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